Cas no 2152795-08-7 (1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)

1-(1-Bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromopropane side chain and fluorine-substituted phenyl ring. Its structure combines a reactive bromine moiety with electron-withdrawing trifluoromethyl and fluorine groups, making it a versatile intermediate in organic synthesis. The bromine atom facilitates further functionalization via nucleophilic substitution or cross-coupling reactions, while the fluorinated aromatic system enhances stability and influences electronic properties. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique substitution pattern enables the development of bioactive molecules. Its well-defined reactivity and compatibility with diverse synthetic methodologies underscore its utility in advanced chemical applications.
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene structure
2152795-08-7 structure
商品名:1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
CAS番号:2152795-08-7
MF:C10H9BrF4
メガワット:285.07607626915
CID:6448037
PubChem ID:165629531

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
    • EN300-1949543
    • 2152795-08-7
    • インチ: 1S/C10H9BrF4/c1-6(5-11)8-3-2-7(12)4-9(8)10(13,14)15/h2-4,6H,5H2,1H3
    • InChIKey: QSKHNCKRLWIHGQ-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=CC(=CC=1C(F)(F)F)F

計算された属性

  • せいみつぶんしりょう: 283.98238g/mol
  • どういたいしつりょう: 283.98238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949543-5.0g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
5g
$3313.0 2023-06-03
Enamine
EN300-1949543-0.05g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
0.05g
$768.0 2023-09-17
Enamine
EN300-1949543-5g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
5g
$2650.0 2023-09-17
Enamine
EN300-1949543-0.25g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
0.25g
$840.0 2023-09-17
Enamine
EN300-1949543-0.1g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
0.1g
$804.0 2023-09-17
Enamine
EN300-1949543-10.0g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
10g
$4914.0 2023-06-03
Enamine
EN300-1949543-1g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
1g
$914.0 2023-09-17
Enamine
EN300-1949543-10g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
10g
$3929.0 2023-09-17
Enamine
EN300-1949543-1.0g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
1g
$1142.0 2023-06-03
Enamine
EN300-1949543-2.5g
1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene
2152795-08-7
2.5g
$1791.0 2023-09-17

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene 関連文献

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1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzeneに関する追加情報

Introduction to 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene (CAS No. 2152795-08-7)

1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2152795-08-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key features that make it a promising candidate for further research and development, particularly in the context of targeted drug delivery systems and molecular imaging techniques.

The presence of a bromopropan-2-yl substituent and a fluoro group on the benzene ring imparts distinct electronic and steric properties to the molecule. These features are critical in determining its reactivity and interaction with biological targets. Specifically, the bromine atom serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific pharmacological purposes. Meanwhile, the fluoro and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are essential for improving drug bioavailability and prolonging its therapeutic effect.

In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules has been shown to modulate their binding affinity, solubility, and metabolic clearance. For instance, studies have demonstrated that fluorine substitution can lead to increased metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly relevant for 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene, as it suggests potential applications in drugs that require prolonged circulation times.

The bromopropan-2-yl moiety in this compound also plays a crucial role in its chemical behavior. Bromine is well-known for its ability to participate in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures from simpler precursors. The availability of a reactive bromine atom in 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene provides a strategic entry point for synthesizing more elaborate derivatives with tailored biological activities.

Recent advancements in computational chemistry have further highlighted the importance of fluorinated aromatic compounds in drug design. Molecular modeling studies have revealed that the electronic properties of fluorine atoms can significantly influence the binding mode of drug candidates to their target proteins. In particular, the ability of fluorine to engage in favorable hydrophobic interactions and π-stacking interactions has been exploited to enhance receptor binding affinity. This underscores the value of incorporating fluorine into molecules like 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene, which combines these favorable interactions with other pharmacophoric elements.

The pharmaceutical industry has shown increasing interest in developing small-molecule probes for use in preclinical research. These probes are essential for validating new drug targets and understanding disease mechanisms at the molecular level. The structural features of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene make it an attractive candidate for such applications. For example, its ability to undergo selective labeling with radioactive or fluorescent tags allows researchers to track its distribution within biological systems. This capability is particularly valuable for studying drug metabolism and transport processes.

In addition to its potential as a research tool, 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene may also serve as a building block for developing novel therapeutics. The combination of a reactive bromine atom and electron-withdrawing groups like fluoro and trifluoromethyl provides a versatile platform for constructing molecules with diverse biological activities. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer metabolism and inflammation pathways. Such investigations highlight the broad therapeutic potential that arises from careful molecular design.

The synthesis of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include bromination of appropriately substituted benzene derivatives followed by protection-deprotection strategies to introduce the bromopropan-2-yl group. These synthetic routes often employ palladium-catalyzed cross-coupling reactions, which are highly efficient and scalable processes suitable for industrial applications.

The impact of fluorinated compounds on drug discovery is well-documented in numerous scientific publications. Researchers have consistently demonstrated that fluorine substitution can lead to improved pharmacological profiles, including enhanced potency, selectivity, and bioavailability. The case of 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene exemplifies these benefits, as its structural features align with established principles of pharmacophore design. As such, it represents an important asset in the ongoing quest to develop next-generation pharmaceuticals.

In conclusion, 1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene (CAS No. 2152795-08-7) is a compound with significant potential in pharmaceutical chemistry due to its unique structural attributes and favorable pharmacokinetic properties. Its incorporation into drug candidates offers opportunities for enhancing binding affinity, metabolic stability, and overall therapeutic efficacy. Continued research into this molecule and its derivatives will likely yield valuable insights into disease mechanisms and lead to innovative treatments across various therapeutic areas.

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